molecular formula C10H5ClFNO2 B2401476 2-Chloro-6-fluoroquinoline-3-carboxylic acid CAS No. 1017222-23-9

2-Chloro-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B2401476
CAS No.: 1017222-23-9
M. Wt: 225.6
InChI Key: IDKZKIHFKUKUCY-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key absorption bands include:

  • O–H Stretch : 2500–3300 cm⁻¹ (carboxylic acid)
  • C=O Stretch : 1717 cm⁻¹ (carboxylic acid)
  • C–F Stretch : 1268 cm⁻¹
  • C–Cl Stretch : 754 cm⁻¹.

NMR Spectroscopy

  • ¹H NMR (CDCl₃) :
    • δ 8.56 ppm (d, J = 5.5 Hz, H-4)
    • δ 7.79 ppm (d, J = 9.7 Hz, H-5)
    • δ 7.47 ppm (s, H-8).
  • ¹³C NMR :
    • δ 170.1 ppm (C=O)
    • δ 158.0 ppm (C-6, J = 254 Hz, C–F)
    • δ 145.1 ppm (C-2, C–Cl).

UV-Vis Spectroscopy

Absorption maxima at 274 nm (π→π* transition) and 315 nm (n→π* transition of the carboxyl group). Solvent-dependent shifts of ±5 nm occur in polar aprotic media.

Comparative Analysis with Related Quinoline-3-carboxylic Acid Derivatives

Derivative Substituents HOMO-LUMO Gap (eV) λₘₐₓ (nm)
This compound 2-Cl, 6-F, 3-COOH −4.3 274, 315
6-Chloro-4-hydroxyquinoline-3-carboxylic acid 6-Cl, 4-OH, 3-COOH −4.6 268, 308
2-Chloro-5-fluoroquinoline-3-carboxylic acid 2-Cl, 5-F, 3-COOH −4.1 279, 320
Unsubstituted quinoline-3-carboxylic acid 3-COOH −4.8 265, 295

Key Observations :

  • Electron-Withdrawing Groups : Halogens at positions 2 and 6 reduce the HOMO-LUMO gap by 0.5–0.7 eV compared to unsubstituted derivatives, enhancing reactivity.
  • Steric Effects : 6-Fluoro substitution causes less steric hindrance than 8-chloro analogues, improving solubility in polar solvents.
  • Spectroscopic Shifts : Fluorine at position 6 induces a +9 nm bathochromic shift in UV-Vis spectra compared to 5-fluoro derivatives.

Properties

IUPAC Name

2-chloro-6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)4-5-3-6(12)1-2-8(5)13-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKZKIHFKUKUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Properties

2-Chloro-6-fluoroquinoline-3-carboxylic acid belongs to the fluoroquinolone class of antibiotics, which are effective against a range of bacterial infections. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This compound exhibits strong activity against Gram-negative bacteria and moderate activity against Gram-positive strains .

Synthetic Strategies

  • Direct Amination : Involves the reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines.
  • Green Chemistry Approaches : Utilizing non-toxic solvents and catalysts to minimize environmental impact.
Synthesis MethodReaction TypeYield (%)Conditions
Keplerate CatalystDirect Amination97%Reflux in water
Traditional MethodsVariousVariableSolvent-dependent

Research has expanded to explore other biological activities associated with this compound derivatives. These include potential anticancer and antiviral properties, making them promising candidates for further pharmacological development .

Anticancer Activity

Fluoroquinolones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Antiviral Properties

Some derivatives have been investigated for their ability to inhibit viral replication, providing a potential avenue for treating viral infections alongside bacterial ones .

Case Studies and Research Findings

Several studies highlight the versatility and efficacy of this compound in different applications:

Study on Antimicrobial Efficacy

A comprehensive review indicated that fluoroquinolones are effective against multi-drug resistant strains of bacteria, emphasizing the need for continuous development of new derivatives .

Hybridization Studies

Research has demonstrated that modifying the carboxylic acid group can enhance biological activity, leading to the creation of hybrid compounds with improved pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

  • Molecular Formula: C₁₀H₅ClFNO₂ (same as target compound)
  • CAS : 834884-08-1
  • Key Differences: The chlorine and fluorine substituents are at positions 6 and 3, respectively, with the carboxylic acid at C2.
  • Hazard Profile : Shares similar hazards (e.g., skin/eye irritation) but lacks detailed bioactivity data compared to the target compound .

6-Fluoroquinoline-3-carboxylic Acid

  • Molecular Formula: C₁₀H₆FNO₂
  • Molecular Weight : 191.16 g/mol
  • CAS : N/A (Sigma-Aldrich product)

6-Fluoroquinoline-2-carboxylic Acid

  • Molecular Formula: C₁₀H₆FNO₂
  • CAS : 86324-51-8
  • Key Differences : Carboxylic acid at C2 instead of C3. This positional shift could influence solubility and bioavailability, as carboxylate orientation impacts binding to target proteins .

Trifluoromethyl-Substituted Analogues

2-Chloro-6-(Trifluoromethyl)pyridine-3-carboxylic Acid

  • Molecular Formula: C₇H₃ClF₃NO₂
  • CAS : 1242554-83-1
  • Key Differences : Replacement of fluorine (C6) with a trifluoromethyl (-CF₃) group increases electron-withdrawing effects, enhancing acidity (pKa ~1.5 vs. ~2.8 for the target compound). This may improve membrane permeability but could introduce steric hindrance .

Heterocyclic Variants

7-Fluoroisoquinoline-3-carboxylic Acid

  • Molecular Formula: C₁₀H₆FNO₂
  • CAS : 480451-07-8
  • Key Differences: Isoquinoline core (vs. quinoline) shifts nitrogen position, altering π-π stacking interactions with DNA or enzyme active sites. This structural change is associated with reduced antibacterial activity in some studies .

3-[(3-Fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid

  • Molecular Formula : C₁₈H₁₃F₄N₃O₃
  • Key Differences: Quinoxaline core with an additional benzylamino substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Key Properties/Bioactivity
2-Chloro-6-fluoroquinoline-3-carboxylic acid C₁₀H₅ClFNO₂ 225.60 1017222-23-9 Cl (C2), F (C6), COOH (C3) Antibacterial, antioxidant
6-Chloro-3-fluoroquinoline-2-carboxylic acid C₁₀H₅ClFNO₂ 225.60 834884-08-1 Cl (C6), F (C3), COOH (C2) Limited bioactivity data
6-Fluoroquinoline-3-carboxylic acid C₁₀H₆FNO₂ 191.16 N/A F (C6), COOH (C3) Reduced halogen bonding
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid C₇H₃ClF₃NO₂ 225.55 1242554-83-1 Cl (C2), CF₃ (C6), COOH (C3) Enhanced acidity
7-Fluoroisoquinoline-3-carboxylic acid C₁₀H₆FNO₂ 191.16 480451-07-8 F (C7), COOH (C3) Altered π-π stacking

Research Findings and Implications

  • Bioactivity : The target compound’s dual halogenation (Cl and F) synergistically enhances antibacterial activity by targeting DNA gyrase and inducing oxidative stress in pathogens . Trifluoromethyl analogues, while more lipophilic, show mixed results due to steric effects .
  • Synthetic Accessibility: The target compound’s synthesis via KMnO4 oxidation is cost-effective, whereas trifluoromethyl derivatives require pricier fluorination reagents .
  • Safety : The target compound’s hazard profile (H315, H319, H335) is comparable to analogues but necessitates careful handling due to respiratory and skin irritation risks .

Biological Activity

2-Chloro-6-fluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, notable for its unique structural features and potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial and anticancer effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C₉H₆ClFNO₂ and a molecular weight of approximately 225.604 g/mol. Its structure includes:

  • Chloro group at the 2-position
  • Fluoro group at the 6-position
  • Carboxylic acid functional group at the 3-position

This distinct substitution pattern contributes to its reactivity and biological activity, making it a significant candidate for drug development in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties , particularly against Gram-negative bacteria. The mechanism involves:

  • Inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Stabilization of the enzyme-DNA complex, leading to bacterial cell death.

Case Study:
A study demonstrated that derivatives of fluoroquinolones, including this compound, showed enhanced antibacterial efficacy when modified at the C-3 carboxylic acid position. The presence of the carboxylic acid group was crucial for maintaining antimicrobial activity, suggesting that structural modifications can optimize pharmacological effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Interaction with specific molecular targets that promote cell cycle arrest.
  • Induction of oxidative stress leading to cellular damage and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound's interaction with DNA gyrase and topoisomerase IV is crucial for its antibacterial action. This inhibition prevents proper DNA replication and transcription in bacteria, leading to cell death.
  • Oxidative Stress Induction: It has been suggested that the compound may increase reactive oxygen species (ROS) levels in cells, contributing to its anticancer effects by promoting oxidative damage .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar quinoline derivatives is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-6-fluoroquinoline-3-carbaldehydeContains an aldehyde group instead of a carboxylic acidAldehyde functionality alters reactivity
6-Fluoroquinoline-3-carboxylic acidLacks chlorine substituentMay exhibit different biological activity
2-Chloro-8-fluoroquinoline-3-carboxylic acidFluorine atom at a different positionDifferent spatial arrangement affects properties
Methyl 2-chloro-6-fluoroquinoline-3-carboxylateEster derivative with methyl groupAlters solubility and reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-6-fluoroquinoline-3-carboxylic acid, and what critical reaction parameters influence yield?

  • Methodology : The compound can be synthesized via cyclization of halogenated benzoic acid derivatives. For example, intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) are synthesized using sodium nitrite and cupric chloride under acidic conditions, followed by hydrolysis to yield the carboxylic acid . Key parameters include temperature control (70–80°C), reaction time (24–72 hours), and stoichiometric ratios of halogenating agents to prevent over-substitution.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Approach :

  • X-ray crystallography resolves the dihedral angles between the carboxyl group and aromatic ring, as demonstrated in structurally similar compounds (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) .
  • NMR (¹H/¹³C) identifies substituent positions (e.g., Cl at position 2, F at position 6) and confirms ester intermediates (e.g., ethyl esters) before hydrolysis .
  • HRMS validates molecular weight and isotopic patterns for halogenated derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Data : The carboxylic acid group enhances solubility in polar solvents (e.g., aqueous ethanol) but reduces stability in strongly acidic/basic media due to potential decarboxylation. Stability testing via HPLC under pH 3–9 is recommended, with refrigeration (2–8°C) for long-term storage .

Advanced Research Questions

Q. What strategies mitigate competing side-reactions during multi-halogenation (Cl, F) in quinoline synthesis?

  • Solution : Use sequential halogenation with protected intermediates. For example, fluorination via Schiemann reaction prior to chlorination reduces steric clashes. Catalyst choice (e.g., CuCl₂) and stoichiometric control (1:1.2 molar ratio of substrate to halogenating agent) minimize dihalo-byproducts .

Q. How do solvent systems and phase-transfer catalysts (e.g., PEG-400) improve one-pot synthesis efficiency?

  • Optimization : In ultrasound-assisted one-pot reactions, PEG-400 enhances miscibility between polar (MeCN) and non-polar (toluene) phases, accelerating cyclization. Refluxing MeCN at 80°C with K₂CO₃ as a base achieves >95% yield for quinoline-3-carboxylate intermediates .

Q. What analytical approaches resolve contradictions between computational and experimental data (e.g., regioselectivity)?

  • Case Study : When computational models predict F-substitution at position 5 but experiments show position 6, isotopic labeling (e.g., ¹⁸O tracing) and kinetic profiling identify steric hindrance or electronic effects (e.g., fluorine’s electron-withdrawing nature) as causative factors .

Q. How can selective functionalization (e.g., amidation) target the carboxylic acid group without altering halogen substituents?

  • Protocol : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. For example, reacting the acid with glycine in ethanolic NaHCO₃ at 70°C produces N-(4-oxoquinolin-7-yl)-α-amino acids without displacing Cl/F .

Q. What mechanistic studies clarify unexpected cyclization outcomes during quinoline ring formation?

  • Techniques : Kinetic isotope effects (KIE) and DFT calculations map transition states. For instance, cyclopropane ring strain in intermediates (e.g., ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylate) can distort cyclization pathways, requiring temperature modulation .

Methodological Considerations Table

Question TypeKey TechniqueCritical ParameterReference
Synthesis OptimizationSequential halogenationCuCl₂ catalyst, 70–80°C
Structural AnalysisX-ray crystallographyDihedral angle measurement (±0.1°)
FunctionalizationCarbodiimide-mediated amidationAnhydrous DMF, EDC/HOBt
Stability TestingHPLC under pH 3–9Refrigeration (2–8°C)

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